N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide, also known as CPAA, is a chemical compound with potential applications in the field of scientific research. This compound is a type of pyrazole derivative that has been synthesized and studied for its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Novel Coordination Complexes and Antioxidant Activity
In a study by Chkirate et al. (2019), novel Co(II) and Cu(II) coordination complexes were constructed from pyrazole-acetamide derivatives, demonstrating significant antioxidant activities. The research highlights the synthesis and characterization of these complexes, revealing their supramolecular architectures through hydrogen bonding interactions, which have potential applications in medicinal chemistry and material science due to their antioxidant properties (Chkirate et al., 2019).
Nonlinear Optical Properties
Castro et al. (2017) investigated the nonlinear optical properties of organic crystals containing acetamide structures, including polarization effects. Their findings suggest these materials as promising candidates for photonic devices, such as optical switches and modulators, due to their significant (hyper)polarizabilities (Castro et al., 2017).
Molecular Conformations and Hydrogen Bonding
Boechat et al. (2011) focused on the crystal structures of two acetamide derivatives, exploring their molecular conformations and the role of hydrogen bonding in forming supramolecular assemblies. This research provides insights into the molecular design for enhancing material stability and functionality through strategic hydrogen bonding (Boechat et al., 2011).
Anticonvulsant Activity
Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives and evaluated their anticonvulsant activities. This study identifies compounds with significant activity against seizures, contributing to the development of new therapeutic agents (Aktürk et al., 2002).
Antibacterial Agents
Desai et al. (2008) synthesized and evaluated N-(4-oxo-2-aryl(1,3-thiazolidin-3-yl))acetamides for their antibacterial activity against gram-positive and gram-negative bacteria. The QSAR studies highlighted the positive contribution of substituents, indicating potential applications in developing new antibacterial compounds (Desai et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds such as sulfonamide derivatives have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway .
Mode of Action
This interaction could lead to changes in the normal functioning of the target, thereby exerting its biological effects .
Biochemical Pathways
If we consider the potential target dhfr, the compound could affect the folate pathway, which is crucial for the synthesis of nucleotides and certain amino acids . Disruption of this pathway could have downstream effects on DNA synthesis and cell division .
Pharmacokinetics
The compound’s molecular weight is 169608 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Typically, compounds with a lower molecular weight have better absorption and distribution characteristics.
Result of Action
Based on the potential inhibition of dhfr, the compound could potentially interfere with dna synthesis and cell division, leading to cytotoxic effects .
Eigenschaften
IUPAC Name |
N-[4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O/c1-16(28)25-20-13-9-18(10-14-20)23-15-22(17-7-11-19(24)12-8-17)26-27(23)21-5-3-2-4-6-21/h2-14,23H,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWNAOAIDBFXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.